1-Methyl-2-pyridone

説明

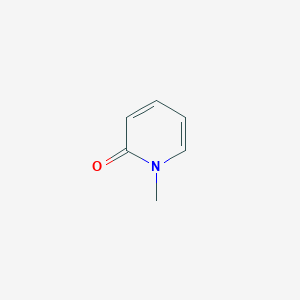

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVGIUUJYPYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061008 | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1-Methyl-2-pyridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-85-9, 94071-56-4 | |

| Record name | 1-Methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridine-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY6MVO4K7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 2 Pyridone and Its Derivatives

Contemporary and Advanced Synthetic Strategies

Ring Transformation Methodologies

Transformations from Aminophenyl-1,3-thiazine Derivatives

While direct transformations specifically yielding 1-Methyl-2-pyridone from aminophenyl-1,3-thiazine derivatives are not extensively documented, the broader concept of ring transformation of 1,3-thiazine derivatives into other heterocyclic systems, including pyridone moieties, has been explored. For instance, 2-(2-aminophenyl)-1,3-thiazine derivatives can serve as substrates for ring transformations that lead to the formation of pyrroloquinoline derivatives mdpi.com. This process typically involves the formation of 2-(2-aminophenyl)pyrrole as an intermediate, followed by an intramolecular nucleophilic substitution that forms the pyridone ring mdpi.com. This suggests a potential, albeit indirect or derivative-specific, pathway for constructing pyridone structures from such precursors.

Transition Metal-Catalyzed Functionalization

Transition metal catalysis plays a crucial role in the functionalization of this compound, enabling the synthesis of diverse derivatives with high precision.

Palladium catalysts are widely employed in the functionalization of this compound and its related 2-pyridone structures due to their versatility in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura cross-coupling is a powerful reaction for forming carbon-carbon bonds and is applicable to the synthesis of 2-pyridone derivatives. While specific examples of Suzuki coupling directly on this compound are less common in general overviews, the reaction is widely used for aryl chlorides, which can include halogenated pyridone derivatives . For instance, a direct arylation protocol for 2-pyrones and 2-pyridones has been demonstrated, and subsequent Suzuki-Miyaura cross-coupling at a C-3–Cl position of a 2-pyrone product was attempted, although it faced challenges with certain conditions . The viability of C-5 direct arylation of 2-pyridone substrates has been shown, yielding desired products in moderate yields with various aryl halides .

The Buchwald–Hartwig coupling reaction is a palladium-catalyzed cross-coupling that forms carbon-nitrogen bonds, primarily used for the amination of aryl, vinyl, and heteroaryl halides rsc.org. While this compound itself is an N-methylated compound, the Buchwald-Hartwig coupling can be used to synthesize N-arylated 2-pyridones or to introduce amine functionalities onto the pyridone ring at other positions. For example, aryl triflates can be converted to corresponding anilines under microwave irradiation in this compound (NMP) as a solvent, without the need for a base or catalyst organic-chemistry.org. This highlights this compound's utility as a reaction medium in such transformations.

Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as Catellani-type reactions, is a distinct approach that enables the simultaneous functionalization of both ortho and ipso positions of aryl halides nih.gov. This methodology has been successfully applied to the dual-functionalization of iodinated 2-pyridones and uracils researchgate.netresearchgate.net. The success of this method relies on the use of specific norbornene derivatives as mediators researchgate.net. This protocol allows for the use of readily available alkyl halides/tosylates and aryl bromides as ortho-alkylating and -arylating reagents, respectively researchgate.net. Furthermore, various ipso-terminating reagents, such as H/DCO2Na, boronic acid/ester, terminal alkene, and alkyne, are compatible with this approach researchgate.net. This enables the synthesis of a wide range of valuable 2-pyridone derivatives, including deuterium (B1214612)/CD3-labeled 2-pyridones and bicyclic 2-pyridones researchgate.net.

An example of palladium-catalyzed oxidative olefination of N-methyl-2-pyridone with an acrylate (B77674) has been reported, yielding products in moderate yields, though it required a stoichiometric amount of palladium snnu.edu.cn. When the 5-position of the 2-pyridone substrate is blocked, olefination can occur at the 3-position snnu.edu.cn.

Copper-catalyzed reactions also offer pathways for the synthesis and functionalization of 2-pyridones. For instance, a mild copper-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts proceeds at room temperature, providing N-arylpyridine-2-ones in good yields organic-chemistry.org. Additionally, CuI-catalyzed coupling reactions of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides allow for an efficient and high-yielding synthesis of N-aryl pyridine-2-ones, demonstrating remarkable chemoselectivity (N- vs. O-arylation) and tolerance for labile functional groups organic-chemistry.org.

Copper-Catalyzed Reactions

N-Arylation with Diaryliodonium Salts

N-arylation of 2-pyridones, including this compound, with diaryliodonium salts offers a mild and efficient synthetic route to N-arylpyridine-2-ones. A notable approach involves copper (Cu)-catalyzed reactions, which proceed readily at room temperature. For instance, a method employing 10 mol% of copper chloride as a catalyst has been developed, enabling the synthesis of a wide range of N-arylpyridine-2-ones with yields ranging from 23% to 99%. This method was successfully applied to synthesize Pirfenidone, an antifibrotic drug, in 99% yield within 30 minutes at room temperature. organic-chemistry.orgacs.org

Metal-free strategies for the N-arylation of 2-pyridones with diaryliodonium triflates have also been explored. In the presence of bases such as N,N-diethylaniline in fluorobenzene, 2-pyridones can be selectively converted to N-arylated products in high yields. However, the chemoselectivity (N- vs. O-arylation) can be influenced by the base used and the steric hindrance of substituents on the pyridinone. For example, the reaction of substituted 2-pyridinones with diaryliodonium triflates and cesium carbonate (Cs₂CO₃) in 1,2-dichloroethane (B1671644) (DCE) at 120 °C can lead to a mixture where the N-arylated product is often the major compound. researchgate.netbeilstein-journals.org

Coupling with Aryl Iodides

The coupling of 2-pyridones with aryl iodides provides another effective pathway for synthesizing N-aryl pyridine-2-ones. CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides have been demonstrated to be mild, high-yielding, and remarkably chemoselective, favoring N-arylation over O-arylation. This method also tolerates various labile functional groups. organic-chemistry.orgresearchgate.net

Cobalt-Catalyzed Redox-Neutral Annulation

Cobalt-catalyzed redox-neutral annulation reactions represent an efficient strategy for the synthesis of various N-heterocycles, including pyridinones. These reactions often involve C-H activation and can proceed under mild conditions, sometimes even at ambient temperature, without the need for external oxidants. organic-chemistry.orgbohrium.comnih.gov For example, a Co(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate has been reported to yield isoquinolinones and pyridinones in very good yields, demonstrating tolerance for diverse functional groups and substitution patterns. organic-chemistry.org Another approach involves Cp*Co(III)-catalyzed redox-neutral synthesis utilizing N-chloroamides and vinyl acetate (B1210297) as a cheap and safe acetylene (B1199291) surrogate, which can be extended to the synthesis of pyridine (B92270) derivatives via vinylic C-H functionalization. nih.gov

Gold-Catalyzed Cycloisomerization

Gold-catalyzed cycloisomerization reactions offer a convergent and rapid assembly of substituted 2-pyridones. One such method involves the formation of N-alkenyl alkynylamides through N-acylation of imines with alkynoyl chlorides, followed by cationic Au(I)/PPh₃-catalyzed cycloisomerization. organic-chemistry.org More recently, efficient synthetic methods have been developed to regioselectively assemble masked 2-pyridones from 1,3-enynyl esters via sequential gold-catalyzed cycloisomerization and phenyliodonium (B1259483) diacetate (PIDA)-mediated oxidative nitrogen insertion in a one-pot, two-step manner. This cascade protocol has demonstrated utility for gram-scale synthesis and late-stage modification of complex bioactive molecules. acs.org Gold catalysts are known for their ability to activate π-bonds, facilitating transformations that are otherwise challenging. lucp.netbeilstein-journals.org

Radical-Mediated Synthetic Pathways

Radical-mediated synthetic pathways offer distinct advantages, often providing orthogonal reactivity to nucleophilic and basic functional groups. researchgate.net

Visible-Light-Induced Radical Cross-Coupling

Visible-light-induced radical cross-coupling protocols have emerged as mild and eco-friendly methods for the functionalization of heterocyclic compounds, including pyridine derivatives. While direct examples for this compound specifically are less detailed in the provided snippets, the general principle involves the generation of radical species under visible light irradiation, often without the need for traditional metal catalysts or external photosensitizers. rsc.orgmdpi.comrsc.orgacs.org For instance, visible-light-induced radical-radical cross-coupling protocols have been reported for the synthesis of pyridin-2-ylmethanamine (B45004) derivatives via 1,2-hydrogen atom transfer, featuring metal-free and mild reaction conditions, broad substrate scope, and functional group tolerance. rsc.org Control experiments, such as the addition of TEMPO, support a radical mechanism in these reactions. nih.gov

Nickel-Catalyzed Radical C3-Selective Alkylation

Nickel-catalyzed radical C3-selective alkylation of 2-pyridones is a significant advancement in site-selective C-H functionalization. This methodology enables the direct alkylation of 2-pyridones with α-bromo carbonyl compounds, exhibiting perfect C3-selectivity regardless of the electronic and steric nature of substituents on the pyridone ring. scispace.comnih.govnsf.govresearchgate.net The C3-selectivity is determined during the radical addition step and is influenced by resonance stabilization of the intermediate and interactions between the radical species and the pyridone. scispace.com If the C3 position is blocked, the reaction typically does not occur. nih.gov This approach highlights nickel's ability to facilitate selective radical chemistry, which is crucial for synthesizing complex molecules. researchgate.net

Manganese(III)-Based Alkylation and Arylation

Manganese(III)-mediated methodologies have emerged as significant approaches for the direct C–H functionalization of 2-pyridones, including this compound, offering a regioselective route to alkylated and arylated derivatives. A notable contribution in this area involves the development of manganese-mediated dehydrogenative direct alkylation of 2-pyridones with diethyl malonates and a corresponding direct arylation with arylboronic acids nih.govacs.org.

Detailed Research Findings:

These manganese-based reactions exhibit remarkable regioselectivity, occurring exclusively at the C3 position of the 2-pyridone ring nih.govacs.orgrsc.orgsemanticscholar.orgnih.govscispace.com. This C3-selectivity is particularly valuable as it complements other established C–H functionalization protocols for 2-pyridones, which often target different positions nih.gov.

Mechanistic investigations, particularly involving N-methyl-2-pyridone (this compound), have provided insights into the reaction pathway. The radical intermediacy of these transformations has been supported by metal-free radical reactions of N-methyl-2-pyridone with specific radical initiators like xanthate and phenylazo(triphenyl)methane, which selectively delivered C3-functionalized pyridones under typical radical conditions rsc.orgsemanticscholar.orgnih.govscispace.com. Based on these observations, a homolytic aromatic substitution (HAS)-type mechanism has been proposed for these C3-selective processes rsc.orgsemanticscholar.orgnih.gov.

Alkylation with Diethyl Malonates: In the alkylation variant, various 2-substituted diethyl malonates can be coupled with 2-pyridones. The reaction typically proceeds in moderate to good yields, providing access to C3-alkylated 2-pyridone derivatives rsc.orgsemanticscholar.orgnih.gov.

Table 1: Illustrative Scope of Manganese(III)-Mediated C3-Alkylation of 2-Pyridones

| 2-Pyridone Substrate | Alkylating Reagent (Diethyl Malonate Derivative) | Regioselectivity | General Yield Range |

| This compound | Various 2-substituted diethyl malonates | C3-selective | Moderate to good |

| Other 2-pyridones | Various 2-substituted diethyl malonates | C3-selective | Moderate to good |

Arylation with Arylboronic Acids: For the arylation reaction, the manganese-mediated system is applicable to direct arylation with arylboronic acids. This methodology demonstrates broad functional group tolerance, accommodating a diverse range of substituents on the arylboronic acid, including halogens, esters, ketones, aldehydes, nitriles, and ethers rsc.orgsemanticscholar.orgnih.gov.

Table 2: Illustrative Scope of Manganese(III)-Mediated C3-Arylation of 2-Pyridones

| 2-Pyridone Substrate | Arylating Reagent (Arylboronic Acid) | Regioselectivity | Functional Group Tolerance |

| This compound | Various arylboronic acids | C3-selective | Halogen, ester, ketone, aldehyde, nitrile, ether rsc.orgsemanticscholar.orgnih.gov |

| Other 2-pyridones | Various arylboronic acids | C3-selective | Halogen, ester, ketone, aldehyde, nitrile, ether rsc.orgsemanticscholar.orgnih.gov |

The manganese(III)-mediated protocol serves as a significant method for the C3-functionalization of 2-pyridones, including this compound, enabling the formation of new C-C bonds through radical pathways rsc.orgsemanticscholar.orgnih.govscispace.com.

Reactivity and Mechanistic Investigations of 1 Methyl 2 Pyridone

Site-Selective C-H Functionalization

Organometallic Approaches to SelectivityOrganometallic chemistry provides sophisticated tools for achieving site-selective functionalization of 1-Methyl-2-pyridone and related 2-pyridones. Palladium-catalyzed oxidative olefination of N-substituted 2-pyridones, including this compound, has been observed to occur selectively at the C5-position when using copper(II) acetate (B1210297) as an oxidantsnnu.edu.cn. For instance, the coupling of N-methyl-2-pyridone with n-butyl acrylate (B77674) yielded the C5-olefination product, although with a relatively poor conversion, suggesting that this compound can be less reactive under certain conditionssnnu.edu.cn. When the C5-position is blocked or a methyl group is introduced at the C6-position, the selectivity can be switched to the C3-positionsnnu.edu.cn. Similarly, oxidative arylation with polyfluorobenzenes follows a comparable selectivity patternsnnu.edu.cn.

Rhodium-catalyzed C-H functionalization has also been explored, demonstrating solvent-controlled regiodivergency. For instance, C6-selective alkenylation of 2-pyridones with acrylates occurs in dimethylformamide (DMF), while C6-alkylated products are predominantly formed in hexafluoroisopropanol (HFIP) osaka-u.ac.jp. Manganese(I)-catalyzed alkylation of 2-pyridone with maleimide (B117702) has also been reported to achieve C6-H functionalization acs.org. In other contexts, external 2-pyridone ligands have been identified as crucial for palladium(II)-catalyzed site-selective C(sp3)-H arylation of primary aldehydes, highlighting their role in facilitating organometallic transformations nih.gov.

Directing Group Effects on ReactivityThe strategic implementation of directing groups is critical for controlling the site-selectivity and enhancing the reactivity of this compound and its analogs. For instance, the N-pyridyl directing group has been shown to be indispensable for rhodium-catalyzed C6-selective alkenylation and alkylation reactions; notably, N-methyl-2-pyridone itself, lacking such a directing group, resulted in no reaction under these conditions, underscoring the vital role of directing groups in activating specific C-H bondsosaka-u.ac.jp.

Beyond intramolecular directing effects, N-substituted 2-pyridones can also serve as N,O-directing groups in intermolecular reactions, such as for the selective C(sp2)-H-activated thiolation, selenylation, and sulfonamidation of ortho C-H bonds in benzamides, employing cost-effective copper(II) salt catalysts acs.org. Another example involves a carboxylic group at the C3 position acting as a traceless directing group for rhodium-catalyzed C4-selective C-H alkenylation of 3-carboxy-2-pyridones, with concomitant decarboxylation to yield C4-alkenylated products acs.org.

Steric Influences on Substitution PatternsSteric hindrance plays a significant role in determining the regioselectivity of substitution reactions on the this compound core. The presence of the N-methyl group itself increases the steric hindrance and lipophilicity compared to the unsubstituted 2-pyridonebenchchem.com. In palladium-catalyzed olefination, the introduction of a methyl group at the C6-position of the pyridone ring can switch the reaction selectivity from C5 to C3. This shift is attributed, at least in part, to steric effects, as the C5-H bond becomes less accessible for reactionsnnu.edu.cn.

Furthermore, in some reactions, large substituents at the C2 and C3 positions of 2-pyridones can influence diastereoselectivity, favoring trans-dihydrofuran derivatives due to opposing steric interactions in the transition state nih.gov. In related systems, such as trinitroquinolone, steric repulsion between a 1-methyl group and an 8-nitro group can disrupt the coplanarity of the pyridone moiety, leading to a loss of aromaticity and increased reactivity mdpi.com. The catalytic activity of 2-pyridone derivatives in reactions like ester-amide exchange is also sensitive to steric hindrance around the reaction centers, suggesting that unsubstituted positions near the reaction site can enhance activity chemrxiv.org. The reactivity in rhodium-catalyzed borylation of C6-borylated pyridones is highly dependent on the steric and electronic nature of the substituents rsc.org.

Tautomerism and Proton Transfer Dynamicsthis compound is a derivative of 2-pyridone where the nitrogen atom is methylated. This N-methylation is crucial as it fixes the compound in the lactam (keto) form, preventing the direct lactam-lactim tautomeric equilibrium that is characteristic of the parent 2-pyridonewikipedia.orgchemeurope.com.

Lactam-Lactim Tautomeric EquilibriumWhile this compound itself cannot undergo lactam-lactim tautomerism due to the absence of an N-H proton, understanding the equilibrium in the parent 2-pyridone (Pyridin-2(1H)-one) provides valuable context for its chemical behavior. The parent 2-pyridone exists in equilibrium with its tautomeric form, 2-hydroxypyridine (B17775) (Pyridin-2-ol)wikipedia.orgchemeurope.com. This tautomerization has been extensively studied, revealing a very small energy difference between the two formswikipedia.orgchemeurope.com.

The position of this tautomeric equilibrium is significantly influenced by solvent polarity. Non-polar solvents tend to favor the 2-hydroxypyridine (lactim) form, whereas polar solvents, such as alcohols and water, favor the 2-pyridone (lactam) form wikipedia.orgchemeurope.comwuxibiology.comstackexchange.com.

The energy differences between the two tautomers have been measured in various states:

Table 1: Energy Differences in 2-Pyridone Tautomerism

| State/Phase | Energy Difference (kJ/mol) | Preference | Source |

| Solid State | 2.43 to 3.3 | 2-Pyridone | wikipedia.orgchemeurope.comstackexchange.com |

| Liquid State | 8.83 to 8.95 | 2-Pyridone | wikipedia.orgchemeurope.comstackexchange.com |

| Gas Phase | ~0.3 kcal/mol (~1.25 kJ/mol) | 2-Pyridone | wayne.edu |

The direct 1,3-suprafacial proton transfer mechanism for tautomerization is energetically unfavorable due to a high energy barrier wikipedia.org. Instead, a more favored pathway involves dimerization followed by a double proton transfer and subsequent dissociation of the dimer, acting as a self-catalytic process wikipedia.org. The presence of water molecules can significantly reduce the tautomerization barrier and stabilize 2-pyridone-water complexes, shifting the equilibrium towards the keto form wuxibiology.com. Substituent effects also play a role; electron-withdrawing groups at the C6-position tend to shift the equilibrium towards the pyridinol tautomer, while electron-donating groups favor the pyridone tautomer iucr.org.

Dimerization and Solvent Effects on TautomerismThe parent 2-pyridone is well-known for its ability to form hydrogen-bonded dimers in solutionwikipedia.org. The extent of this dimerization is highly dependent on the polarity of the solvent. In polar and protic solvents, the hydrogen bonds of the solvent interact with 2-pyridone, leading to a higher proportion of the monomeric form. Conversely, in non-polar solvents, hydrophobic effects promote the predominance of the dimeric formwikipedia.org.

In the solid state, 2-pyridones typically form helical structures through hydrogen bonding rather than discrete dimers, although some substituted 2-pyridones can form dimers in the solid state wikipedia.org. The self-association of 2-pyridone tautomers in water is thermodynamically unfavorable, as they preferentially form hydrogen bonds with water molecules rsc.org. Spectroscopic studies, such as UV spectroscopy, have shown distinct absorption bands for both monomeric and dimeric forms of 2-pyridone, with solvent effects influencing their relative proportions capes.gov.br. While this compound cannot undergo the proton transfer involved in tautomerism or form the same type of hydrogen-bonded dimers as its parent compound, its inherent polarity (similar to N-methyl-2-pyrrolidone, a strongly polar aprotic solvent acs.org) still influences its interactions with solvents and other molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2 Pyridone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is extensively employed for the characterization of 1-Methyl-2-pyridone due to its rich information content regarding the chemical environment of hydrogen and carbon atoms.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are fundamental for the initial confirmation of the this compound core structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic protons on the pyridone ring and the protons of the N-methyl group. For instance, in CDCl₃ at 300 MHz, the following chemical shifts and coupling constants have been reported, confirming the expected aromatic and methyl proton environments chemicalbook.com:

Table 1: Selected ¹H NMR Data for this compound (300 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 (C) | 6.17 | Doublet | J(H-3,H-4) = 6.67, J(H-3,H-5) = 1.38 |

| H-4 (D) | 7.32 | Doublet | J(H-4,H-5) = 6.66, J(H-4,H-6) = 2.07, J(H-3,H-4) = 6.67 |

| H-5 (A) | 6.57 | Doublet | J(H-5,H-6) = 9.12, J(H-3,H-5) = 1.38, J(H-4,H-5) = 6.66 |

| H-6 (B) | 7.34 | Doublet | J(H-5,H-6) = 9.12, J(H-4,H-6) = 2.07 |

| N-CH₃ (E) | 3.59 | Singlet | - |

These chemical shifts are consistent with the electron-withdrawing effect of the carbonyl group and the nitrogen atom on the adjacent protons, while the coupling patterns confirm the connectivity within the aromatic ring.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is essential for identifying all unique carbon atoms within the this compound structure, including the carbonyl carbon, the four aromatic ring carbons, and the N-methyl carbon. While specific numerical ¹³C NMR data for this compound was not directly available in the provided search results, ¹³C NMR is routinely used for such compounds. For a 2-pyridone system, typical chemical shift ranges would be expected: the carbonyl carbon (C=O) typically resonates around 160-180 ppm, the aromatic carbons (C-3, C-4, C-5, C-6) would appear in the 100-150 ppm range, and the N-methyl carbon would be observed at higher field, typically around 30-40 ppm. These characteristic shifts, along with multiplicity information (if a DEPT experiment is performed), provide definitive evidence for the presence of each carbon type and thus confirm the core structure.

Two-Dimensional NMR Techniques for Complex Structures

For more intricate structural assignments and to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for establishing carbon-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment provides direct correlations between protons and the carbons to which they are directly attached (one-bond correlations). An edited HSQC spectrum can further differentiate between CH/CH₃ groups and CH₂ groups by displaying their peaks in opposite phases chemicalbook.comnih.gov. For this compound, an HSQC spectrum would show cross-peaks for H-3/C-3, H-4/C-4, H-5/C-5, H-6/C-6, and the N-CH₃ protons with their corresponding carbon. This directly confirms the proton-carbon assignments.

The N-CH₃ protons and the carbonyl carbon (C=O) and the adjacent ring carbon (C-6).

Ring protons (e.g., H-3) and non-adjacent carbons (e.g., C-5, C-1, C=O).

The carbonyl carbon (C=O) and protons at C-3 and C-5. These long-range correlations are critical for unambiguously assigning all carbon and proton signals and confirming the ring structure and substitution pattern mimedb.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded or not chemicalbook.com. This through-space correlation is invaluable for determining molecular conformation and stereochemistry.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates signals based on the diffusion coefficients of the molecules in solution. Larger molecules or aggregates diffuse more slowly, resulting in smaller diffusion coefficients, while smaller molecules or monomers diffuse faster. This allows for the identification of individual components in a mixture and the study of their aggregation states or intermolecular interactions.

For this compound, DOSY NMR can be utilized to investigate its propensity for self-association or its interactions with other molecules in solution. By monitoring the diffusion coefficients of this compound at varying concentrations or in the presence of different co-solutes, researchers can deduce the formation of aggregates (e.g., dimers, oligomers) or host-guest complexes. Changes in the diffusion coefficients of the this compound signals would indicate the presence and extent of such intermolecular interactions, providing insights into its solution behavior, which is crucial for understanding its chemical reactivity and biological activity.

NOESY for Spatial Relationships and Nitrogen Inversion

Isotope Labeling for Mechanistic Studies

Isotope labeling, particularly with stable isotopes such as deuterium (B1214612) (²H) and Carbon-13 (¹³C), combined with NMR spectroscopy, is an invaluable approach for elucidating reaction mechanisms, tracking atom movements, and identifying intermediates. By strategically incorporating an isotope at a specific position within the this compound molecule, its fate during a chemical transformation can be monitored.

For example, if this compound undergoes a reaction involving C-H bond activation or rearrangement, labeling a specific hydrogen or carbon atom with deuterium or ¹³C, respectively, would allow researchers to track the movement of that atom through the reaction pathway using NMR. This can help confirm or refute proposed mechanisms, identify key intermediates, and understand the regioselectivity or stereoselectivity of a reaction. While 2-pyridone tautomerism has been studied using isotope labeling, for this compound, which lacks the exchangeable N-H proton, isotope labeling would be more focused on its reactivity in C-C or C-H bond forming/breaking reactions, or its role as a ligand or substrate in catalytic processes. The precise placement of the label and subsequent NMR analysis can provide definitive evidence for mechanistic proposals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial insights into the molecular weight and structural fragments of this compound.

Fragmentation Pattern Analysis for Structural Fingerprinting

Electron ionization mass spectrometry (EI-MS) is a powerful technique for generating characteristic fragmentation patterns, which serve as a unique structural fingerprint for compounds like this compound. The molecular ion of this compound (C₆H₇NO) is observed at an m/z of 109 chemicalbook.com. Analysis of the mass spectrum reveals various fragment ions, providing clues about the molecule's structural components. For instance, a mass spectrum of this compound shows prominent peaks at specific m/z values, indicating the loss of neutral molecules or the formation of stable fragment ions chemicalbook.com.

While direct detailed fragmentation mechanisms for this compound are not extensively detailed in general search results, insights can be drawn from related N-methylated pyridone derivatives. For example, N-methylated pyridone forms, such as N-Methyl-2-pyridone-5-carboxamide, undergo deamidation of the carboxamide group, leading to a predominant product ion at m/z 136 at low energy mdpi.com. Furthermore, mass spectrometry analyses conducted in the presence of protic solvents like water or methanol (B129727) can lead to the formation of adducts with ionized carbonium fragments, which are subsequently detected mdpi.com. The use of tandem mass spectrometry (MS/MS) with chemical ionization (CI) sources further aids in the structural elucidation of pyridone derivatives by providing fragmentation information of selected precursor ions researchgate.net.

Table 1: Representative Mass Spectral Data for this compound (EI-MS)

| m/z | Relative Intensity (%) chemicalbook.com |

| 109 | 100.0 (Molecular Ion) |

| 81 | 60.0 |

| 53 | 40.0 |

| 42 | 23.5 |

| 39 | 25.9 |

| 51 | 7.8 |

| 50 | 6.2 |

| 27 | 6.7 |

| 52 | 5.7 |

| 38 | 5.9 |

| 54 | 6.8 |

| 26 | 3.6 |

| 28 | 3.5 |

| 40 | 5.0 |

| 41 | 4.1 |

| 53.5 | 1.2 |

| 39.5 | 1.3 |

| 49 | 1.7 |

| 15 | 5.3 |

Isotope Dilution-Tandem Mass Spectrometry for Metabolite Quantification

Isotope dilution-tandem mass spectrometry (ID-MS/MS), often coupled with liquid chromatography (LC-MS/MS or HPLC-ESI-MS/MS), is a highly accurate and sensitive method for the quantification of chemical compounds and their metabolites in complex biological matrices mdpi.comnih.govepa.gov. This technique is particularly valuable for quantifying metabolites of niacin, such as Nthis compound-5-carboxamide (2-Py), which is structurally related to this compound mdpi.commdpi.comnih.govresearchgate.netresearchgate.net.

The principle of isotope dilution involves spiking a known concentration of a stable isotope-labeled internal standard (e.g., deuterated analogue) into the sample. The ratio of the analyte to the labeled compound is then measured by MS/MS, allowing for precise quantification independent of matrix effects or incomplete recovery during sample preparation nih.govepa.gov. For instance, Nthis compound-5-carboxamide (2-Py) concentrations in biological samples have been successfully measured using LC-MS/MS methods, employing Nthis compound-5-carboxamide-d3 as an internal standard mdpi.commdpi.com. This demonstrates the robust applicability of isotope dilution-tandem mass spectrometry for accurate and reliable quantification of this compound and its derivatives in research and biological studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying functional groups and understanding molecular vibrations, including tautomeric forms and hydrogen bonding interactions, within this compound systems.

Vibrational Analysis of Functional Groups

IR spectroscopy provides a unique vibrational fingerprint for this compound, allowing for the identification of its characteristic functional groups. While specific detailed IR peak assignments for this compound are not widely available in general summaries, data from the closely related 2-pyridone (pyridin-2(1H)-one) can offer significant insights due to their structural similarities, particularly the presence of the lactam (amide) carbonyl group.

Key vibrational modes expected for this compound include:

Carbonyl (C=O) Stretching: The carbonyl group is a prominent feature of the pyridone ring. For 2-pyridone, a strong absorption band corresponding to the C=O stretching frequency is observed around 1682 cm⁻¹ wikipedia.org. This band is characteristic of the lactam form and is typically very intense. For carbonyl groups adjacent to an aromatic ring or double bond, the absorption can be found around 1715 cm⁻¹ pressbooks.pub.

C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are typically associated with aromatic C-H stretching vibrations, while C-H stretching from the N-methyl group would appear below 3000 cm⁻¹.

Ring Vibrations: The pyridine (B92270) ring itself exhibits several characteristic vibrational modes in the fingerprint region (below 1600 cm⁻¹), often appearing as strong to medium intensity bands wikipedia.org.

N-CH₃ Vibrations: Vibrations associated with the N-methyl group would also contribute to the spectrum, including C-H stretching and bending modes.

Table 2: Characteristic IR Absorption Bands (in cm⁻¹) for 2-Pyridone (as a structural analogue) wikipedia.org

| Wavenumber (cm⁻¹) | Intensity | Assignment (Proposed based on 2-Pyridone) |

| 1682 | Strong (s) | C=O stretching (Lactam Carbonyl) |

| 1649 | Very Strong (vs) | Ring stretching |

| 1609 | Very Strong (vs) | Ring stretching |

| 1578 | Very Strong (vs) | Ring stretching |

| 1540 | Strong (s) | Ring stretching |

| 1456 | Medium (m) | C-H bending (e.g., CH₃ deformation) |

| 1433 | Medium (m) | C-H bending |

| 1243 | Medium (m) | C-N stretching |

| 781 | Strong (s) | C-H out-of-plane bending |

Note: These assignments are based on the IR spectrum of 2-pyridone wikipedia.org, which shares the fundamental pyridone ring structure with this compound. The presence of the N-methyl group in this compound would introduce additional C-H vibrational modes.

Characterization of Tautomeric Forms and Hydrogen Bonding

While this compound itself is a fixed lactam (amide) form due to the methylation of the nitrogen atom, thus preventing lactam-lactim tautomerism, its IR spectrum is crucial for understanding the tautomeric behavior of its unmethylated analogue, 2-pyridone researchgate.netpnas.org. This compound serves as a model compound representing the lactam form, allowing researchers to differentiate between the lactam and lactim tautomers of 2-pyridone based on their distinct vibrational patterns researchgate.netpnas.org. For instance, 2D IR spectroscopy of N-methyl-2-pyridone (this compound) closely resembles the spectral features of the lactam form of 2-pyridone, confirming its utility as a reference researchgate.netpnas.org.

IR spectroscopy is also highly sensitive to hydrogen bonding interactions. Studies on this compound have shown that hydrogen bond formation with solvents like alcohols and chloroform (B151607) can induce shifts in its UV absorption and fluorescence bands, indicating the presence and influence of such interactions oup.com. In related compounds like 6-hydroxy-1-methyl-2-pyridone, intense and broad OH absorption bands in the IR spectrum are indicative of strong hydrogen bonding within the molecular solids publish.csiro.au. This sensitivity makes IR spectroscopy an invaluable tool for investigating intermolecular interactions and their impact on the molecular structure and properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound, which are influenced by its conjugated system and functional groups.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the pyridone chromophore. For the closely related 2-pyridone, absorption maxima have been reported, for example, at 293 nm (ε 5900 in H₂O solution) and in methanol at 226.2 nm (lg ε = 0.44) and 297.6 nm (lg ε = 0.30) wikipedia.org. These bands typically correspond to π→π* and n→π* electronic transitions.

π→π Transitions:* These transitions involve the excitation of electrons from bonding pi (π) orbitals to antibonding pi (π) orbitals. They are generally observed at shorter wavelengths and are often intense scribd.comuomustansiriyah.edu.iq. The conjugated system of the pyridone ring contributes significantly to these absorptions. For pyridine itself, a characteristic absorption maximum is observed around 254-257 nm, attributed to π-π transitions scribd.comresearchgate.net.

n→π Transitions:* These transitions involve the excitation of non-bonding (n) electrons, typically from heteroatoms like oxygen or nitrogen, to antibonding pi (π) orbitals. They are usually weaker in intensity and occur at longer wavelengths compared to π→π transitions scribd.comuomustansiriyah.edu.iq. The carbonyl group (C=O) in this compound is a key contributor to n→π* transitions. For compounds containing a C=O group, absorbances in the 270-300 nm range are common ikm.org.my.

Studies on this compound have shown that solvent polarity and hydrogen bonding significantly influence its UV absorption and fluorescence spectra oup.com. Specifically, UV absorption and fluorescence bands of this compound tend to shift towards shorter wavelengths (blue shift) with increasing solvent polarity oup.com. A similar blue shift is observed upon hydrogen bond formation with alcohols and chloroform, indicating that these interactions affect the electronic energy levels of the molecule oup.com. This sensitivity to the environment makes UV-Vis spectroscopy a valuable tool for studying intermolecular interactions involving this compound.

Table 3: Predicted Electronic Transitions and Absorption Regions for this compound

| Transition Type | Description | Typical Absorption Region (nm) scribd.comuomustansiriyah.edu.iq | Relevance to this compound |

| π→π | Excitation of electrons from bonding π orbitals to antibonding π orbitals. Occur in compounds with multiple bonds (e.g., alkenes, alkynes, aromatic compounds, carbonyls). Generally intense. | 170 - >200 (often higher for conjugated systems) | Expected due to the conjugated pyridone ring system. |

| n→π | Excitation of non-bonding (lone pair) electrons on heteroatoms (O, N, S) to antibonding π orbitals. Occur in compounds with heteroatoms adjacent to multiple bonds (e.g., carbonyls). Usually weaker in intensity and occur at longer wavelengths than π→π* transitions. | 200 - 300 | Expected due to the carbonyl oxygen and nitrogen lone pair electrons. |

Electronic Absorption Properties

The electronic absorption properties of this compound, like other pyridone derivatives, are typically characterized by ultraviolet-visible (UV-Vis) spectroscopy. These compounds exhibit characteristic absorption bands primarily attributed to π→π* and n→π* electronic transitions within the conjugated heterocyclic system researchgate.netmdpi.com. While specific detailed UV-Vis data for this compound itself were not extensively detailed in the provided snippets, related 2-pyridone compounds show absorption maxima in the ultraviolet region. For instance, 2-pyridone exhibits a maximum absorption wavelength (λmax) at approximately 293 nm in aqueous solution, with a molar extinction coefficient (ε) of 5900 M⁻¹cm⁻¹ wikipedia.org. These absorption profiles are indicative of the electronic structure and delocalization within the pyridone ring.

Investigation of Tautomeric Equilibria

The study of tautomeric equilibria is a crucial aspect of heterocyclic chemistry, and this compound plays a pivotal role in understanding the 2-pyridone ⇌ 2-hydroxypyridine (B17775) tautomerism. Unlike 2-pyridone, which can exist in both lactam (pyridone) and lactim (hydroxypyridine) forms, this compound is fixed in the pyridone form due to the methylation of the nitrogen atom rsc.orgscilit.comrsc.org. This structural constraint makes it an excellent model compound for isolating and studying the intrinsic properties of the pyridone tautomer without interference from tautomeric interconversion.

Research has shown that the tautomeric equilibrium in 2-pyridones is significantly influenced by factors such as self-association and solvation rsc.orgoup.com. In solution, the pyridone form is generally favored, largely due to its superior ability to form associations, such as hydrogen-bonded dimers wikipedia.orgrsc.orgoup.com. Fluorescence spectroscopy has been utilized to directly observe minor tautomers in 2(1H)-pyridones, allowing for the determination of tautomeric equilibria and the effects of substituents rsc.org. Studies on 2-pyridone and its N-methyl and O-methyl derivatives have also been used to determine ionization constants and equilibrium constants of tautomerization in aqueous solutions, providing insights into proton transfer and hydrogen bonding mechanisms rsc.org.

X-ray Crystallography

X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional structure of chemical compounds in the solid state, providing critical insights into molecular geometry and intermolecular interactions.

Analysis of Intermolecular Interactions (π-π Stacking, Hydrogen Bonding)

The crystal packing of this compound and its derivatives is significantly influenced by various noncovalent intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions dictate the supramolecular architecture in the solid state.

π-π Stacking: Aromatic and heteroaromatic systems like this compound are prone to π-π stacking interactions, where the planar rings align in parallel or near-parallel orientations researchgate.netmdpi.comacs.org. These interactions arise from the attractive forces between the delocalized π-electron clouds of adjacent molecules. The extent and geometry of π-π stacking can vary, leading to different packing motifs such as face-to-face or face-to-edge arrangements acs.org. Studies on other heterocyclic systems have demonstrated that π-π interactions, along with hydrogen bonds, play a critical role in stabilizing crystal structures and influencing material properties researchgate.netresearchgate.netmdpi.com.

Table 1: Key Intermolecular Interactions in Pyridone Systems

| Interaction Type | Description | Common Features |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom (donor) and an electronegative atom (acceptor). | O-H···O, N-H···O, C-H···O, C-H···π researchgate.netuni-regensburg.descielo.org.mx |

| π-π Stacking | Noncovalent interaction between aromatic rings, involving overlap of π-electron clouds. | Face-to-face, face-to-edge geometries; distances typically around 3.3-3.8 Å between ring centroids researchgate.netmdpi.comacs.org |

The interplay of these noncovalent forces is essential for understanding the macroscopic properties of crystalline materials and for rational crystal engineering.

Computational Chemistry and Theoretical Modeling of 1 Methyl 2 Pyridone

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD provides a dynamic view of molecular systems, allowing researchers to explore phenomena such as conformational changes, molecular recognition, and reaction pathways.

Ligand-Protein Interaction Modeling

Molecular dynamics simulations, often coupled with molecular docking, are extensively employed to investigate the interactions between small molecules, such as 2-pyridone derivatives, and biological macromolecules like proteins. This is particularly relevant in drug discovery, where understanding the binding mechanism and stability of ligand-protein complexes is crucial for designing effective therapeutic agents. For instance, computational studies have utilized molecular docking and MD simulations to explore the inhibition mechanism of 2-pyridone derivatives against the SARS-CoV-2 main protease (Mpro). These studies involve optimizing the structures of 2-pyridone derivatives using density functional theory (DFT) calculations and then subjecting selected protein-inhibitor complexes to MD simulations to assess their stability and identify key residues involved in the binding interaction. nih.gov

The presence of a methyl group, as in 1-Methyl-2-pyridone, can significantly influence protein-ligand binding. Computational analyses, including Monte Carlo/Free Energy Perturbation (MC/FEP) calculations, have been used to examine the effects of methyl group additions on biological activity and binding affinity in various inhibitor series. These studies reveal that the impact of a methyl group on binding is highly context-dependent, often involving the displacement of bound water molecules or the insertion into hydrophobic pockets within the protein. nih.gov

Conformational Analysis and Flexibility Studies

Conformational analysis and flexibility studies of this compound are essential for understanding its structural preferences and dynamic behavior. The rotation of the methyl group around the N-C bond is a key aspect of its flexibility. Ab initio calculations have been employed to investigate the origin of the methyl torsional barrier in this compound (also referred to as 1-methyl-2(1H)-pyridone). aip.org These calculations provide insights into the potential energy surface governing the methyl rotation in both the ground and excited electronic states.

For this compound, specific torsional parameters have been determined for both its ground (S0) and lowest excited singlet (S1) states through ab initio calculations, which were compared with experimental results from laser-induced fluorescence excitation spectroscopy. aip.orgresearchgate.net The origin of the potential barrier was traced by partitioning the barrier energy into components related to bond-antibond interaction, structural changes, and steric energies accompanying methyl rotation, often utilizing natural bond orbital (NBO) analysis. aip.org It has been observed that the conformation of the methyl group undergoes a significant rotation (approximately 60 degrees) in the excited state relative to its ground state conformation. aip.orgresearchgate.net The change in the lowest unoccupied molecular orbital (LUMO) plays a crucial role in the formation of the excited state barrier, with hyperconjugation between CH σ* and ring π* stabilizing the excited state conformer. aip.org

Table 1: Methyl Torsional Parameters for this compound (Interactive Data Table Representation)

| Parameter | Ground State (S0) | Excited State (S1) | Unit |

| V3 | 244 | 164 | cm⁻¹ |

| V6 | 15 | 40 | cm⁻¹ |

Note: In an interactive environment, this table would allow for sorting, filtering, or detailed view on click.

Photochemical Reaction Pathway Predictions

Photochemical reactions involve chemical transformations initiated by the absorption of light. Predicting the pathways of such reactions requires advanced computational methods that can accurately describe excited electronic states and the transitions between them.

Excited State Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the properties of excited electronic states, including excitation energies and transition probabilities. It is particularly valuable for predicting the behavior of molecules upon light absorption. For N-methyl-2-pyridone (NMP), ab initio electronic structure calculations have been employed to investigate its UV-induced isomerization dynamics in solution. acs.org These calculations are crucial for characterizing the potential energy surfaces of excited states, such as the S1 state, and understanding how molecules evolve after absorbing light. acs.orgresearchgate.netresearchgate.net

TD-DFT calculations provide a semi-quantitative accuracy for vertical excitation energies and are computationally efficient, making them suitable for studying the electronic spectroscopy of medium-sized organic molecules. chemrxiv.org These methods allow for the visualization and analysis of excited states, including electron-hole separation and exciton (B1674681) delocalization, which are critical for understanding photochemical processes. chemrxiv.org

Conical Intersections and Isomerization Mechanisms

Conical intersections are points of degeneracy between two or more electronic potential energy surfaces, playing a fundamental role in ultrafast non-adiabatic processes, including photoisomerization. They act as funnels for efficient radiationless decay from excited states back to the ground state or to different isomeric forms. researchgate.net

For N-methyl-2-pyridone, studies on its UV-induced isomerization dynamics have identified the involvement of a prefulvenic conical intersection. acs.org This conical intersection is a critical point on the S1 potential energy surface, facilitating the photoinitiated rearrangement of NMP to yield ketenes. acs.org The rate of ketene (B1206846) formation has been observed to be pump-wavelength dependent, which is consistent with theoretical predictions of a barrier on the S1 potential energy surface leading to this conical intersection. acs.orgresearchgate.net

The broader context of pyridone photochemistry also involves conical intersections. For instance, in the 2-pyridone/2-hydroxypyridine (B17775) tautomerism, multiconfigurational methodologies like CASSCF and CASPT2 have been used to analyze potential energy curves and crossing points of low-lying excited states. These studies indicate that tautomerization can occur from 2-pyridone to 2-hydroxypyridine after electronic excitation to the S1 (ππ) state, potentially involving a conical intersection between the S1 and a dissociative S2 (πσ) state due to vibrational effects. aip.org Such mechanisms highlight the complex interplay of electronic and nuclear motions at conical intersections that drive photoisomerization processes in pyridone systems.

Biological and Medicinal Chemistry Research on 1 Methyl 2 Pyridone Derivatives

Pharmacological Activities and Therapeutic Potential

The 2-pyridone core structure provides a versatile scaffold for the development of compounds with a wide range of pharmacological activities. Investigations into derivatives of 1-methyl-2-pyridone and related 2-pyridones have highlighted their therapeutic potential across several disease areas.

Anticancer Activity

Numerous 2-pyridone derivatives have demonstrated promising anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. uni.lu

Research has identified specific pyridone derivatives with potent activity against various cancer cell lines. For instance, pyridone derivatives 143 and 144, featuring N(CH3)2 and methyl substituents at the para-position of their aromatic rings, exhibited significant cytotoxicity against the human liver cancer cell line (HepG2). Their half-maximal inhibitory concentration (IC50) values were 2.41 µM and 1.34 µM, respectively, indicating that the presence of electron-donating groups on the aromatic ring can enhance their anticancer activity. uni.lu

Another notable compound, a glucoside of 3-cyano-4-(thien-2-yl)-6-(4-chlorophenyl)-2(1H)-pyridone (compound 132), showed significant antiproliferative activity against human promyelotic leukemia cells (HL-60). uni.lu

More recently, new O-alkyl pyridine (B92270) derivatives, specifically compounds 4c and 4f, were synthesized and evaluated as Proviral Integration Moloney (PIM)-1 kinase inhibitors. These compounds displayed potent in vitro anticancer activity against several human cancer cell lines, including myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2), while exhibiting low toxicity towards normal human lung fibroblast (Wi-38) cell lines. Compounds 4c and 4f showed PIM-1 kinase inhibitory activity with IC50 values of 0.110 µM and 0.095 µM, respectively. Furthermore, they were observed to induce apoptosis and significantly activate caspase 3/7 in HepG-2 cells.

A series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, exemplified by compound 5l, were designed and tested for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. Compound 5l emerged as a highly active congener, with IC50 values of 3.22 ± 0.2 µM for A549 and 2.71 ± 0.16 µM for HCT-116, which are comparable to the standard anticancer drug Doxorubicin. This derivative also demonstrated broad-spectrum antitumor activity across various cancer cell lines and was capable of inducing apoptosis in HCT-116 cells by decreasing anti-apoptotic Bcl-2 protein expression and enhancing pro-apoptotic protein levels like Bax, cytochrome C, p53, caspase-3, and caspase-9.

The anticancer activities of selected 2-pyridone derivatives are summarized in Table 1.

Table 1: Anticancer Activity of Selected 2-Pyridone Derivatives

| Compound | Target Cell Line(s) | IC50 Value (µM) | Reference |

| 143 | HepG2 | 2.41 | uni.lu |

| 144 | HepG2 | 1.34 | uni.lu |

| 132 | HL-60 | Significant antiproliferative activity | uni.lu |

| 4c | NFS-60, HepG-2, PC-3, Caco-2 | Potent, PIM-1 kinase IC50 = 0.110 | |

| 4f | NFS-60, HepG-2, PC-3, Caco-2 | Potent, PIM-1 kinase IC50 = 0.095 | |

| 5l | A549 | 3.22 ± 0.2 | |

| 5l | HCT-116 | 2.71 ± 0.16 |

Antimicrobial and Antibacterial Effects

2-Pyridone derivatives have shown notable antimicrobial and antibacterial effects, making them promising candidates for combating bacterial infections, particularly in the face of increasing antibiotic resistance. uni.lu

A new series of 1-methyl-2-phenylpyridin-1-ium derivatives were designed as broad-spectrum FtsZ inhibitors, demonstrating superior antibacterial activity. For instance, compound 4n exhibited an MIC value of 0.125 μg/mL against Bacillus subtilis ATCC9372. Compounds 4f and 4n also showed an MIC value of 0.5 μg/mL against Staphylococcus aureus ATCC25923. Some of these compounds also displayed antibacterial activity against Acinetobacter baumannii ATCC19606.

Other pyridone derivatives have demonstrated moderate antimicrobial activity against various bacterial strains, including Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as antifungal activity against Aspergillus oryzae and Aspergillus fumigates. Imidazo[1,2-a]pyridine derivatives, structurally related to pyridones, have also shown antibacterial activity against E. coli, S. aureus, Klebsiella pneumoniae, and B. subtilis. Additionally, novel 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives showed moderate inhibitory activity against S. aureus, E. coli, and B. subtilis.

A significant area of research for 2-pyridone derivatives involves their ability to inhibit bacterial virulence mechanisms, particularly in uropathogenic Escherichia coli (UPEC). Ring-fused 2-pyridone containing peptidomimetic molecules, such as FN075 and BibC6, have been shown to prevent the macromolecular assembly of the major curli subunit protein CsgA, thereby inhibiting Escherichia coli curli biogenesis.

These compounds, often referred to as "curlicides," also effectively prevent type I pilus biogenesis by blocking the FimC chaperone. The dual action of compounds like FN075, which blocks both curli and type 1 pili biogenesis, significantly attenuates virulence in a mouse model of urinary tract infection. The dihydrothiazolo ring-fused 2-pyridone scaffold, exemplified by compound 2, has been identified as targeting the Arg8/Lys112 cleft region of the chaperone, which is crucial for inhibiting pili assembly.

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a highly conserved bacterial cytoskeletal protein essential for cell division, making it an attractive target for novel antibacterial drugs. While direct this compound FtsZ inhibitors are less commonly reported, broader classes of 2-pyridone or related nitrogen heterocycles have shown activity in this area.

For instance, 2-alkoxycarbonylamin-o-pyridine compounds have been screened for their ability to inhibit FtsZ and control Mycobacterium tuberculosis growth. Pyrimidine analogues, which share structural similarities with pyridones, are known to inhibit FtsZ polymerization and GTPase activity, leading to the disruption of bacterial cell division. Quinolinium derivatives, another class of nitrogen heterocycles, have also demonstrated potent antibacterial activity against drug-resistant strains, including MRSA, VRE, and NDM-1 Escherichia coli, by disrupting FtsZ GTPase activity and its dynamic assembly. The previously mentioned new series of 1-methyl-2-phenylpyridin-1-ium derivatives were specifically designed as broad-spectrum FtsZ inhibitors, highlighting the potential of such scaffolds in targeting bacterial cell division.

Inhibition of Bacterial Virulence Mechanisms (e.g., Pili Assembly, CsgA Polymerization)

Anti-inflammatory Properties

2-Pyridone derivatives have also exhibited notable anti-inflammatory properties, suggesting their potential in managing inflammatory conditions. uni.lu

In studies evaluating anti-inflammatory effects, compound 143, a pyridone derivative, was established as an efficient anti-inflammatory agent in a carrageenan-induced rat paw edema model. uni.lu

Thiazolo[4,5-b]pyridin-2-one derivatives have also shown anti-inflammatory action in vivo using the carrageenan-induced rat paw edema method. Some of these compounds demonstrated potency comparable to or even greater than that of Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID).

Furthermore, certain 2-pyridone and phthalimide (B116566) derivatives have been recognized for their anti-inflammatory activity, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors. For example, a specific 2-pyridone derivative (Compound 1) was reported to selectively inhibit COX-2 enzyme activity at a concentration of 1.95 µM. New heterocyclic compounds incorporating pyridine, pyran, and/or pyrazole (B372694) moieties have also demonstrated significant anti-inflammatory activity by inhibiting protein denaturation and protecting cell membranes, with compounds 11, 12, and 14 showing the most pronounced effects.

Cardiotonic and Phosphodiesterase (PDE3) Inhibition

A significant area of medicinal chemistry research on 2-pyridone derivatives involves their cardiotonic activity and their ability to inhibit phosphodiesterase 3 (PDE3). This class of compounds is structurally related to established cardiotonic agents like milrinone (B1677136) and amrinone, which are known PDE3 inhibitors used in the treatment of congestive heart failure.

A new class of cardiotonic agents characterized by a 2-pyridone structure has been synthesized and evaluated. Among these, a specific 2-pyridone derivative, compound 8b, demonstrated a significantly higher increase in atrial contractility in guinea pig isolated myocardial preparations compared to milrinone, the reference drug. Pharmacological characterization and docking studies revealed that compound 8b's mechanism of action is primarily through selective PDE3 inhibition.

Many 2-pyridone derivatives have been synthesized and assessed for their capacity to induce cardiotonic responses and inhibit PDE3. Their specific PDE3 inhibitory activity positions them as a viable alternative to classic digitalis glycosides for the acute management of congestive heart failure (CHF). Some pyridopyrimidine-based derivatives have also been identified as potential PDE3 inhibitors.

The cardiotonic and PDE3 inhibitory activities of selected 2-pyridone derivatives are summarized in Table 2.

Table 2: Cardiotonic and PDE3 Inhibition by Selected 2-Pyridone Derivatives

| Compound | Activity / Mechanism | Comparison to Milrinone | Reference |

| 8b | Increased atrial contractility, selective PDE3 inhibition | Significantly higher activity than milrinone | |

| Various 2-pyridone derivatives | Cardiotonic response, PDE3 inhibition | Many show comparable or better activity |

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identifiers (CIDs). For compounds where a precise PubChem CID could not be readily identified from the provided information, a descriptive name is used.

Antiviral Activity (e.g., HBV Inhibition)2-Pyridone derivatives have garnered significant attention for their antiviral activities, particularly against Hepatitis B Virus (HBV). A series of novel 2-pyridinone derivatives have been synthesized and evaluated for their inhibitory effects on HBV DNA replication in vitrowikipedia.orgwikipedia.org. Among these, specific compounds have shown potent activity and high selectivity. For instance, a novel 2-pyridinone derivative (referred to as compound 68a or 6l in different studies) exhibited excellent inhibitory activity against HBV DNA replication with an IC50 of 0.12 μM and a high selectivity index of 467wikipedia.orgwikipedia.orgCurrent time information in NA..

The development of these compounds often involves structure-activity relationship (SAR) studies, where N-aryl derivatives have shown superior anti-HBV activity compared to N-alkyl derivatives Current time information in NA.. A pharmacophore model for HBV inhibitors based on 2-pyridinone derivatives suggests the presence of three hydrophobic points, four hydrogen bond acceptor (HBA) points, and one hydrogen bond donor (HBD) point, providing valuable insights for further optimization wikipedia.orgwikipedia.org. Beyond HBV, pyridone derivatives have also shown antiviral potential against other viruses, including human immunodeficiency virus (HIV) and human rhinoviruses (HRVs) wikipedia.orgmpg.demedrxiv.orgnih.gov.

Table 1: Anti-HBV Activity of a Novel 2-Pyridone Derivative

| Compound | Target | IC50 (μM) | Selectivity Index (CC50/IC50) |

|---|

Mechanisms of Biological Action

Interaction with Therapeutic Targets (e.g., Kinase Hinge Binding, FtsZ Hydrophobic Slit)The this compound scaffold, and pyridones in general, are recognized for their ability to interact with various therapeutic targets, largely due to their capacity to serve as hydrogen bond donors and acceptorsmpg.deCurrent time information in NA.massbank.eu.

Kinase Hinge Binding: Pyridinones are frequently employed as kinase hinge-binding motifs in drug design mpg.deCurrent time information in NA.. The unsubstituted pyridinone can mimic a peptide bond isostere, forming single or multiple hydrogen bond interactions with the kinase hinge region, which is crucial for achieving appropriate binding affinity Current time information in NA.. This interaction has been explored in the context of various kinase programs, including Met kinase, mitogen-activated protein kinase-interacting kinase, and PIM-1 kinase Current time information in NA.. For instance, certain pyridone derivatives have been identified as potent PIM-1 kinase inhibitors, interacting with the ATP-binding pocket's hinge region.

FtsZ Hydrophobic Slit: Derivatives featuring a 1-methyl-2-phenylpyridin-1-ium core (a pyridinium (B92312), not a pyridone, but structurally related and derived from similar scaffolds) have been designed as broad-spectrum inhibitors of FtsZ, a bacterial cell division protein. These compounds interfere with FtsZ polymerization by interacting with its hydrophobic slit wikipedia.org. Molecular docking studies have confirmed that modifications to this core can improve spatial compatibility with the hydrophobic slit, forming additional interactions such as Pi-alkyl interactions with residues like MET226 wikipedia.org.

Enzyme Inhibition (e.g., Poly(ADP-ribose) Polymerase-1)Nthis compound-5-carboxamide (2PY, PubChem CID: 69698), a major metabolite of nicotinamide (B372718), has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1)fishersci.se. PARP-1 is a nuclear enzyme critical for the cellular response to DNA damage. Laboratory studies have demonstrated that 2PY inhibits PARP-1 activity in vitro.

Table 2: PARP-1 Inhibition by Nthis compound-5-carboxamide (2PY)

| Compound | Enzyme Target | IC50 | Reference |

|---|

This inhibition by 2PY has been confirmed in various studies, highlighting its potential impact on DNA repair processes fishersci.se.

Role as a Metabolite and Biomarkerthis compound derivatives play significant roles as metabolites and biomarkers in biological systems. Nthis compound-5-carboxamide (2PY, PubChem CID: 69698) is a prominent example, being one of the major metabolites of nicotinamide (NAM, PubChem CID: 936), a form of vitamin B3fishersci.se. The metabolic pathway involves the methylation of nicotinamide to N-methyl-nicotinamide (MNA, PubChem CID: 64950), which is then oxidized by aldehyde oxidase to form 2PY or N-methyl-4-pyridone-3-carboxamide (4PY, PubChem CID: 440810).

The accumulation of 2PY in the body has clinical implications. Elevated serum concentrations of 2PY are observed in patients with chronic kidney disease (CKD), leading to its classification as a uremic toxin by groups such as the European Uremic Toxins (EUTox) working group fishersci.se. In children with chronic renal failure, plasma concentrations of 2PY, along with other nicotinamide metabolites, are significantly elevated and positively correlate with plasma creatinine (B1669602) concentration. Beyond its role as a uremic toxin, 2PY has also been identified as a biomarker for uranium uptake in Kuwaiti children who exhibited exceptional weight gain fishersci.se.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12755 |

| Nthis compound-5-carboxamide (2PY) | 69698 |

| Nicotinamide (NAM) | 936 |

| N-methyl-nicotinamide (MNA) | 64950 |

| N-methyl-4-pyridone-3-carboxamide (4PY) | 440810 |

| Novel 2-Pyridone Derivative (e.g., 68a/6l) | Not directly available (a specific derivative, not the general scaffold) |

| 1-methyl-2-phenylpyridin-1-ium core (a pyridinium derivative) | Not directly available (a core scaffold, not a single compound) |

This compound (PubChem CID: 12755), also known as 1-methylpyridin-2-one, is a heterocyclic compound that forms the core of various derivatives exhibiting a broad spectrum of biological activities. The pyridinone scaffold is notable in medicinal chemistry for its capacity to serve as both a hydrogen bond donor and acceptor, enabling diverse interactions with therapeutic targets and influencing properties like water solubility and cell membrane permeability Current time information in NA.. This article delves into the biological and medicinal chemistry research on this compound derivatives, focusing on their anticoagulant and antiviral effects, mechanisms of action, and role as a metabolite and biomarker.

Antiviral Activity (e.g., HBV Inhibition)2-Pyridone derivatives have garnered significant attention for their antiviral activities, particularly against Hepatitis B Virus (HBV). A series of novel 2-pyridinone derivatives have been synthesized and evaluated for their inhibitory effects on HBV DNA replication in vitrowikipedia.orgwikipedia.org. Among these, specific compounds have shown potent activity and high selectivity. For instance, a novel 2-pyridinone derivative (referred to as compound 68a or 6l in different studies) exhibited excellent inhibitory activity against HBV DNA replication with an IC50 of 0.12 μM and a high selectivity index of 467wikipedia.orgwikipedia.orgCurrent time information in NA..

The development of these compounds often involves structure-activity relationship (SAR) studies, where N-aryl derivatives have shown superior anti-HBV activity compared to N-alkyl derivatives Current time information in NA.. A pharmacophore model for HBV inhibitors based on 2-pyridinone derivatives suggests the presence of three hydrophobic points, four hydrogen bond acceptor (HBA) points, and one hydrogen bond donor (HBD) point, providing valuable insights for further optimization wikipedia.orgwikipedia.org. Beyond HBV, pyridone derivatives have also shown antiviral potential against other viruses, including human immunodeficiency virus (HIV) and human rhinoviruses wikipedia.orgmpg.demedrxiv.orgnih.gov.

Table 1: Anti-HBV Activity of a Novel 2-Pyridone Derivative

| Compound | Target | IC50 (μM) | Selectivity Index (CC50/IC50) |

|---|